3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
The compound “3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinoline-based heterocyclic compound . Quinoline derivatives have been used in various fields due to their versatility . They are designed and synthesized by chemists through new strategies .
Synthesis Analysis
Quinoline allied pyrazole compounds were prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis of these compounds involves various methods including conventional and ultrasonic methods .Molecular Structure Analysis
The molecular structure of quinoline-based compounds is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular backbone is an early planar tricyclic system .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For example, they can be synthesized through cycloaddition reactions or metal-catalyzed coupling processes . They can also undergo intramolecular cyclization, oxidation/aromatization, N-methylation, and oxidative C-C bond processes .Mechanism of Action
While the specific mechanism of action for “3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is not explicitly mentioned in the sources, quinoline-based compounds are known to exhibit various biological activities. For instance, they have been reported to display significant anti-proliferative activity through different mechanisms such as disruption of cell migration, DNA intercalation, inhibition of angiogenesis, and apoptosis induction .
Future Directions
The future directions for “3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds could involve further modifications of the quinoline scaffold by inserting other heterocycle moieties to enhance the bioactivity of these synthesized compounds . This could lead to the development of more potent and less toxic drugs for various health threats .
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-27-18-13-11-16(12-14-18)22-20-15-24-21-10-6-5-9-19(21)23(20)26(25-22)17-7-3-2-4-8-17/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOMJIMCMEZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline |
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